(2-Bromo-6-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone
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Overview
Description
(2-Bromo-6-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Bromination: : The starting material, 6-(trifluoromethyl)phenol, undergoes bromination to introduce the bromine atom at the 2-position of the phenyl ring.
Formation of the Pyrrolidin-1-ylmethanone Group: : The brominated compound is then reacted with pyrrolidine in the presence of a suitable catalyst to form the pyrrolidin-1-ylmethanone group.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability, efficiency, and safety. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the bromine atom or other functional groups.
Substitution: : Substitution reactions can occur at the bromine atom or other positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: : Nucleophiles such as sodium iodide (NaI) and various amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Formation of bromo-trifluoromethyl phenyl pyrrolidinones with reduced functional groups.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-6-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : The compound can be used in biological studies to investigate its interactions with various biomolecules.
Industry: : The compound can be used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which (2-Bromo-6-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
(2-Bromo-6-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone: can be compared with other similar compounds, such as:
2-Bromo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
2-Bromo-6-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone
These compounds share structural similarities but differ in their functional groups and substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
[2-bromo-6-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NO/c13-9-5-3-4-8(12(14,15)16)10(9)11(18)17-6-1-2-7-17/h3-5H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBWVLXJDQZBMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC=C2Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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